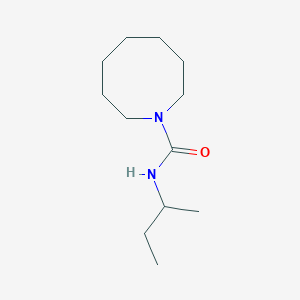
N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide
Descripción general
Descripción
N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide, also known as BDPC, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1960s and has been studied extensively for its potential applications in scientific research. BDPC is a potent stimulant that has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide acts as a potent stimulant by binding to and activating the dopamine transporter, which leads to increased dopamine release in the brain. This increased dopamine release is responsible for many of the biochemical and physiological effects of N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide, including increased locomotor activity and enhanced learning and memory.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide has a range of biochemical and physiological effects, including increased locomotor activity, enhanced learning and memory, and increased dopamine release. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent stimulant that can be used to investigate the effects of increased dopamine release on the central nervous system. N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, which makes it a promising compound for further research. However, N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide has some limitations for use in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds on the central nervous system. Additionally, the potential side effects of N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide on the central nervous system are not fully understood.
Direcciones Futuras
There are several future directions for research on N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide. One area of research could focus on the potential applications of N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could investigate the potential side effects of N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide on the central nervous system. Additionally, future research could focus on the development of more potent and selective N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide analogs that could be used to investigate the effects of increased dopamine release on the central nervous system.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have a range of effects on the central nervous system, including increased locomotor activity, enhanced learning and memory, and increased dopamine release. N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2,6-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-10-6-5-7-11(2)17(10)14(18)16-13-9-4-3-8-12(13)15/h3-4,8-11H,5-7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDDVCOCULEYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2,6-dimethylpiperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4286209.png)


![N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B4286223.png)
![N-(2-bromophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286224.png)


![N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286251.png)





